molecular formula C14H11FO3 B6378157 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261918-96-0

5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378157
CAS RN: 1261918-96-0
M. Wt: 246.23 g/mol
InChI Key: SPXOVGSSVHMDRD-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (FMF) is a synthetic compound that has been the focus of much scientific research due to its potential applications in a variety of fields. This compound is a derivative of phenol, which is a natural product found in plants, and has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. FMF has been found to have unique properties that can be exploited for a variety of purposes, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. In addition, FMF has been found to have potential applications in the fields of medical imaging, drug delivery, and cancer therapy.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in a variety of fields. In the field of chemistry, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as a reagent in organic synthesis. In the field of biochemistry, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as an antimicrobial agent. In the field of pharmaceuticals, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in medical imaging, drug delivery, and cancer therapy.

Mechanism of Action

The exact mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antimicrobial properties, which may be due to its ability to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% have been studied in a variety of organisms. In humans, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antioxidant and anti-inflammatory effects. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antimicrobial effects, which may be due to its ability to inhibit the growth of bacteria and fungi. Finally, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have potential applications in the fields of medical imaging, drug delivery, and cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its high yield, low cost, and ease of synthesis. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have a variety of potential applications in a variety of fields. The main limitation of using 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its potential toxicity, as it has been found to be toxic to some organisms.

Future Directions

The potential applications of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% are still being explored, and there are a number of possible future directions for research. One potential direction is the further exploration of its potential applications in the fields of medical imaging, drug delivery, and cancer therapy. In addition, further research could be conducted on the biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in various organisms. Finally, further research could be conducted on the potential toxicity of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% and ways to reduce its toxicity.

Synthesis Methods

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% involves the reaction of phenol with formaldehyde in the presence of a catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide, which acts as both a catalyst and a base. The reaction is typically carried out at a temperature of about 70°C for several hours. The reaction of phenol with formaldehyde produces a number of by-products, which are then separated from the desired product, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, by distillation. The yield of the reaction is typically 95%, which is why 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is often referred to as 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-5-12(13(15)7-11)9-2-3-10(8-16)14(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXOVGSSVHMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685171
Record name 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-96-0
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-fluoro-3-hydroxy-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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